molecular formula C9H15NO4 B2648567 (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid CAS No. 2243504-91-6

(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid

Cat. No. B2648567
CAS RN: 2243504-91-6
M. Wt: 201.222
InChI Key: TUZMAPIYTUKCQD-BQBZGAKWSA-N
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Description

(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid, also known as 3-MOPPCA, is a compound that has been extensively studied for its potential applications in the field of medicine and biochemistry. This compound is a pyrrolidine derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid involves the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It also inhibits the production of various pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also activates the peroxisome proliferator-activated receptor-γ (PPAR-γ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It also has neuroprotective effects and has been found to improve memory and cognitive function in animal models of Alzheimer's disease. This compound has also been found to improve glucose and lipid metabolism, which may be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid in lab experiments is its potential as a therapeutic agent for various diseases. It has also been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound is its relatively high cost and the complexity of its synthesis method.

Future Directions

There are several future directions for the research on (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid. One of the directions is to further investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and diabetes. Another direction is to study its mechanism of action in more detail, particularly its interactions with various enzymes and signaling pathways. Additionally, there is a need for more studies on the safety and toxicity of this compound in human subjects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid.

Synthesis Methods

The synthesis method of (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid involves the reaction between 3-methoxyacryloyl chloride and (S)-proline. The reaction takes place in the presence of a suitable base and a solvent. The product is then purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been found to have various pharmacological properties, such as anti-inflammatory, anti-cancer, and anti-viral activities. It has also shown potential in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

(2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-14-8(11)3-2-6-4-7(9(12)13)10-5-6/h6-7,10H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZMAPIYTUKCQD-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CC(NC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H]1C[C@H](NC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138040772

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